![molecular formula C9H12N4 B2881848 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1774897-03-8](/img/structure/B2881848.png)

3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

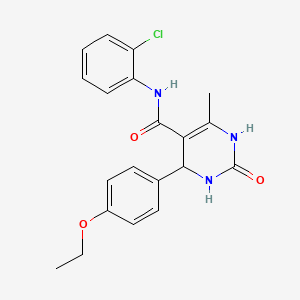

3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound with the molecular formula C9H12N4 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves reactions of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[3,4-d]pyrimidine framework were useful for its anti-inflammatory activity .Physical And Chemical Properties Analysis

3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine is a pale yellow solid with a melting point of 155–156 °C .Aplicaciones Científicas De Investigación

CDK2 Inhibitors

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which include “3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine”, have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Antitumor Scaffold

The pyrazolo[1,5-a]pyrimidine (PP) derivatives, including “3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine”, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .

Enzymatic Inhibitory Activity

The pyrazolo[1,5-a]pyrimidine core has shown potential for enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine derivatives have shown anticancer potential . They have been used in the synthesis of diverse pyrazolo[1,5-a]pyrimidines, highlighting their anticancer potential .

Pharmaceutical Testing

“3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine” is available for purchase online for pharmaceutical testing . This suggests its potential use in the development and testing of new pharmaceuticals .

Safety And Hazards

In case of inhalation, remove the person to fresh air and keep comfortable for breathing. If it comes in contact with skin or hair, take off immediately all contaminated clothing and rinse skin with water . If it gets in the eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell .

Direcciones Futuras

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . This contribution focuses on an overview of the current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propiedades

IUPAC Name |

3-propan-2-ylpyrazolo[1,5-a]pyrimidin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-6(2)8-4-12-13-5-7(10)3-11-9(8)13/h3-6H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDQXBOQARZGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=CC(=CN2N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B2881779.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2881780.png)

![1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2881784.png)

![8-chloro-3-(4-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2881787.png)